1-methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
MPTC is a pyrazole derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-fibrotic effects.
Preparation Methods
The synthesis of 1-methyl-N~4~-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide involves several steps. One common method starts with the reaction of 1-(1H-benzimidazol-2-yl)-2-bromoethanone with 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine . The reaction conditions typically involve the use of solvents such as ethanol and the presence of catalysts like triethylamine . Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.
Chemical Reactions Analysis
1-methyl-N~4~-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols, leading to the formation of new derivatives.
Scientific Research Applications
1-methyl-N~4~-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide has a broad range of scientific research applications:
Analgesic and Anti-inflammatory Activity: It inhibits the production of inflammatory cytokines and mediators, making it a potential candidate for new pain relief drugs.
Antimicrobial and Antifungal Activity: It disrupts the cell wall synthesis of bacteria and fungi, which is crucial in combating antibiotic-resistant strains.
Antiviral Activity: It interferes with the replication process of viruses, offering potential defense against viral infections.
Antitumor and Cytotoxic Activity: It inhibits the growth of tumor cells without affecting healthy cells, making it a promising candidate for cancer treatment.
Neuroprotective Activity: It protects nerve cells from damage, which is beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Mechanism of Action
The mechanism of action of 1-methyl-N~4~-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with various molecular targets and pathways. It inhibits the activity of certain enzymes and receptors involved in inflammation, tumor growth, and microbial replication . The compound’s ability to enhance neurotransmitter synthesis contributes to its neuroprotective effects .
Comparison with Similar Compounds
1-methyl-N~4~-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
1,3,4-thiadiazole derivatives: These compounds also exhibit antimicrobial, anticancer, and anti-inflammatory activities.
Thiazole derivatives: Known for their antimicrobial, antifungal, and antiviral properties.
1,2,4-triazolopyrimidines: These compounds have significant pharmacological activities, including antitumor, antimalarial, and anti-inflammatory properties.
Properties
Molecular Formula |
C8H8N4OS |
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Molecular Weight |
208.24 g/mol |
IUPAC Name |
1-methyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C8H8N4OS/c1-12-5-6(4-10-12)7(13)11-8-9-2-3-14-8/h2-5H,1H3,(H,9,11,13) |
InChI Key |
ISBHMLPNXZDYRB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2=NC=CS2 |
Origin of Product |
United States |
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